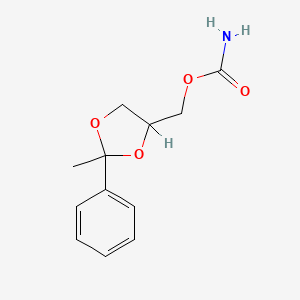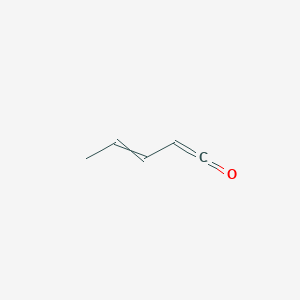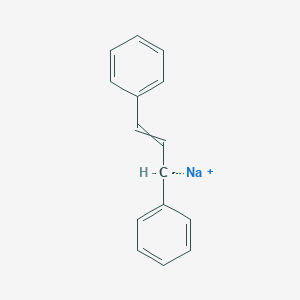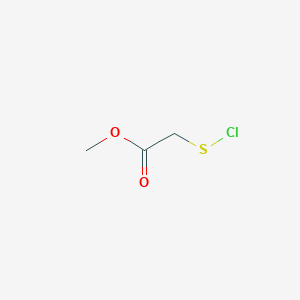
Acetic acid, (chlorothio)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (chlorothio)-, methyl ester: is an organic compound with the molecular formula C3H5ClO2S . It is a derivative of acetic acid where a chlorine and sulfur atom are introduced into the structure. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetic acid, (chlorothio)-, methyl ester can be synthesized through the esterification of acetic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production: Industrially, this compound can be produced by the chlorination of thioacetic acid followed by esterification with methanol. The process involves controlled chlorination to ensure the correct substitution pattern and subsequent esterification under acidic conditions.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acetic acid, (chlorothio)-, methyl ester undergoes hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, KOH, or amines.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactive ester group.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
Mechanism:
Ester Hydrolysis: The ester bond in acetic acid, (chlorothio)-, methyl ester is susceptible to hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of acetic acid and methanol.
Substitution Reactions: The chlorine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of substituted products.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for esterases and other enzymes that catalyze hydrolysis or substitution reactions.
Comparison with Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the sulfur atom.
Methyl thioacetate: Contains sulfur but lacks the chlorine atom.
Methyl monochloroacetate: Similar but with a different substitution pattern.
Uniqueness:
Dual Substitution: The presence of both chlorine and sulfur atoms in acetic acid, (chlorothio)-, methyl ester makes it unique compared to other esters, providing distinct reactivity and applications in chemical synthesis.
Properties
CAS No. |
33537-30-3 |
|---|---|
Molecular Formula |
C3H5ClO2S |
Molecular Weight |
140.59 g/mol |
IUPAC Name |
methyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |
InChI Key |
PXYMBFQJCMTEIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


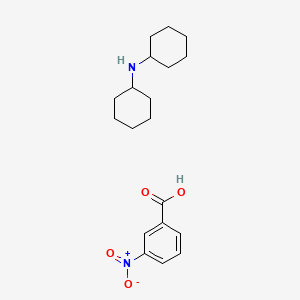

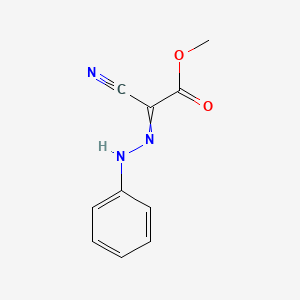
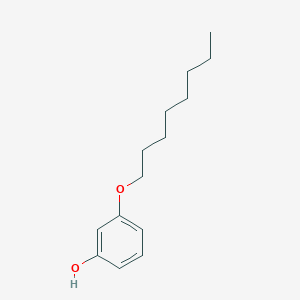
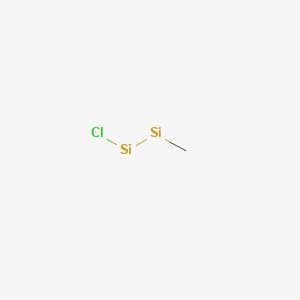
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
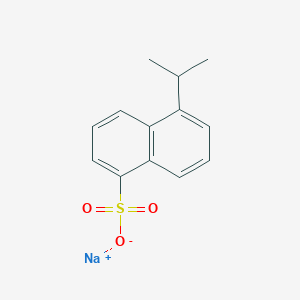
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)

